2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
Description
2-(3-Methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and functional groups that may contribute to its unique properties.
Properties
Molecular Formula |
C25H23N3O4S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O4S/c1-32-19-6-4-5-18(15-19)24-16-22(21-7-2-3-8-23(21)28-24)25(29)27-14-13-17-9-11-20(12-10-17)33(26,30)31/h2-12,15-16H,13-14H2,1H3,(H,27,29)(H2,26,30,31) |
InChI Key |
GTEUVPJZPHRZFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkyl halide.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a nucleophilic substitution reaction, where a sulfamoyl chloride reacts with an appropriate phenyl ethylamine derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the quinoline core or electrophilic substitution at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinone derivatives, while reduction of the quinoline core may produce dihydroquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Quinoline derivatives are recognized for their anticancer properties. Preliminary studies suggest that 2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide may exhibit significant anticancer activity due to the presence of both the methoxyphenyl and sulfonamide groups. These structural features are known to enhance the compound's interaction with cancer cell pathways.
- Mechanism of Action : The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer proliferation. For instance, it has been suggested that similar compounds can inhibit epidermal growth factor receptor (EGFR) dimerization and subsequent signaling, leading to reduced cancer cell proliferation .
Antimicrobial Properties
Compounds within the quinoline family have also been studied for their antimicrobial effects. The presence of the sulfonamide group in this compound could enhance its antibacterial activity, making it a candidate for further research in infectious disease treatment.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Starting Materials : The synthesis often begins with readily available quinoline derivatives.
- Reagents and Conditions : Various reagents are used to introduce the methoxy and sulfonamide groups effectively. Optimization of reaction conditions, such as temperature and solvent choice, is critical for maximizing yield and purity.
A detailed overview of the synthesis process can be structured as follows:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Methoxy group donor | Mild heating |
| 2 | Sulfonation | Sulfonamide precursor | Acidic conditions |
| 3 | Coupling | Quinoline derivative | Base-catalyzed |
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit promising anticancer activity:
- Study on Anticancer Activity : A study reported that derivatives with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
- EGFR Inhibition : Another investigation highlighted that certain derivatives demonstrated significant EGFR inhibitory activity, which is crucial for blocking tumor growth .
Comparative Analysis with Related Compounds
To illustrate the unique properties of this compound, a comparison with structurally related compounds can be useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Aminoquinoline | Amino group at position 2 | Antimicrobial | Lacks sulfonamide moiety |
| Quinazolinone Derivatives | Contains a quinazolinone core | Anticancer | Different nitrogen arrangement |
| Sulfanilamide | Simple sulfonamide structure | Antibacterial | No quinoline core |
This table highlights that while other compounds may exhibit similar biological activities, the specific combination of functional groups in this compound may confer unique pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA, disrupting replication and transcription processes, while the sulfamoyl group may inhibit enzyme activity by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Sulfamethoxazole: An antibiotic with a sulfamoyl group.
Uniqueness
2-(3-Methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is unique in that it combines the structural features of both quinoline and sulfamoyl-containing compounds. This combination may result in enhanced biological activity and specificity compared to compounds with only one of these features.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, which include antibacterial, antifungal, and anticancer properties. This article will explore the biological activity of this compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O5S |
| Molar Mass | 491.56 g/mol |
| CAS Number | 1013213-84-7 |
| Synonyms | This compound |
Antimicrobial Activity
A study investigated the spectrum of biological activity of various substituted quinoline derivatives, including compounds similar to this compound. The findings indicated that certain derivatives exhibited significant inhibition against mycobacterial species, with some showing higher activity than standard treatments like isoniazid and pyrazinamide .
Anticancer Properties
Research has also focused on the anticancer potential of quinoline derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it could modulate protein kinase activity, which is crucial for regulating cellular functions such as proliferation and survival .
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymatic pathways related to cell signaling and metabolism. This is particularly relevant in the context of cancer therapy, where targeting protein kinases can lead to reduced tumor growth and metastasis.
Case Studies and Research Findings
- Inhibition of Photosynthetic Electron Transport : A related study tested quinoline derivatives for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, providing insights into their biochemical interactions .
- Antimicrobial Efficacy : Another investigation highlighted that certain substituted quinolines exhibited potent antimicrobial properties against various strains, including resistant bacterial forms .
- Biofilm Formation : The compound's potential to inhibit biofilm formation was also assessed, showing moderate efficacy against Staphylococcus aureus strains, which is critical in treating chronic infections where biofilms are prevalent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
